molecular formula C23H20FN5O4 B11502074 7-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11502074
M. Wt: 449.4 g/mol
InChI Key: CITDKIGMKDRUAL-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 7-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the imidazo[2,1-f]purine core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups: These groups are introduced through substitution reactions using suitable reagents.

    Methylation: The final step involves the methylation of the imidazo[2,1-f]purine core to obtain the desired compound.

Chemical Reactions Analysis

7-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 7-(3,4-dimethoxyphenyl)-8-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:

    2-(3,4-dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one: This compound shares similar functional groups and structural features.

    1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)urea: Another compound with similar phenyl and fluorophenyl groups.

The uniqueness of this compound lies in its imidazo[2,1-f]purine core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H20FN5O4

Molecular Weight

449.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H20FN5O4/c1-26-20-19(21(30)27(2)23(26)31)28-12-16(13-5-10-17(32-3)18(11-13)33-4)29(22(28)25-20)15-8-6-14(24)7-9-15/h5-12H,1-4H3

InChI Key

CITDKIGMKDRUAL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)F)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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